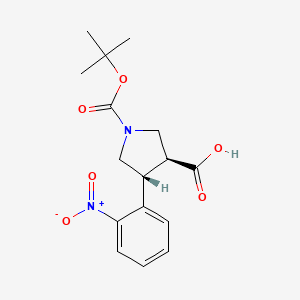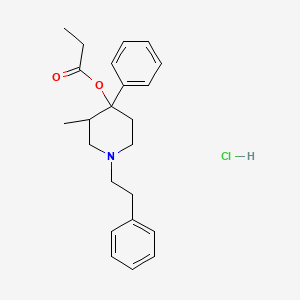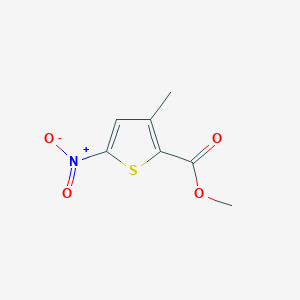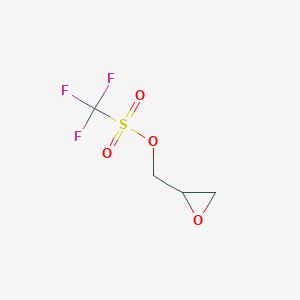
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 959577-50-5 . It has a molecular weight of 336.34 . The compound is an off-white powder and is stored at 0-8°C . It is used for pharmaceutical testing .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds with pyrrolidine rings have been used in various asymmetric reactions .Physical And Chemical Properties Analysis
The compound is an off-white powder . It has a molecular weight of 336.34 . The compound is stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Spin Probe and Label Synthesis
Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has applications in synthesizing pyrrolidine nitroxide radicals, potentially used as spin probes and labels. These compounds, characterized through X-ray crystallography and EPR spectroscopy, exhibit enhanced reductive stability due to their structural features (Lampp et al., 2019).
Stereoselective Synthesis
The compound is used in stereoselective synthesis, like the creation of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and derivatives, achieved through diastereoselective Diels-Alder reactions (Calmès et al., 2011).
Synthesis of Pregabalin Analogs
It is instrumental in synthesizing conformationally restricted analogs of pregabalin, a widely used medication, by stereoselective alkylation of chiral pyrrolidin-2-one (Galeazzi et al., 2003).
Photocatalysis Research
The compound is also researched in photocatalysis, particularly in creating photoresponsive catalysts that utilize the cyclodextrin cavity for substrate binding and catalytic activities (Lee & Ueno, 2001).
Synthesis of Metalloproteinase Inhibitors
In addition, this compound is a precursor in synthesizing metalloproteinase inhibitors, which play a critical role in therapeutic applications (Iding et al., 2003).
Chiral Building Blocks Creation
The compound is used to create chiral building blocks, vital in stereoselective synthesis and pharmaceutical applications (Chung et al., 2005).
Spin-Labeled Nucleic Acid Synthesis
Additionally, it is involved in synthesizing spin-labeled nucleic acids, offering insights into DNA conformation and dynamics (Powell et al., 2000).
Microbial Protein Metabolism Study
The compound also finds application in studying ruminal protein metabolism and its effects on various microorganisms, which has implications in veterinary and agricultural sciences (Floret et al., 1999).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid” and related compounds could have potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSAMWCPQNCJPS-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)


![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)



![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

